1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one
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Overview
Description
1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with an appropriate acetophenone derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group results in the formation of an alcohol .
Scientific Research Applications
1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure with a trifluoromethyl group attached to a benzene ring.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group on the benzene ring.
4’-(Trifluoromethyl)acetophenone: Similar structure with a trifluoromethyl group and a carbonyl group on the benzene ring
Uniqueness
1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
59793-80-5 |
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Molecular Formula |
C16H13F3O2 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
1-[4-[hydroxy-[3-(trifluoromethyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C16H13F3O2/c1-10(20)11-5-7-12(8-6-11)15(21)13-3-2-4-14(9-13)16(17,18)19/h2-9,15,21H,1H3 |
InChI Key |
DMQAYXHRZUYYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
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